N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2H-1,3-benzodioxole-5-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of 4-fluoroaniline, 2-bromo-3-nitropyridine, and 1,3-benzodioxole-5-carboxylic acid as starting materials. The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve solvent-free synthesis under microwave irradiation, which offers a more environmentally friendly approach. This method reduces the reaction time and increases the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2H-1,3-benzodioxole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Common reagents include palladium catalysts for coupling reactions, bases like potassium carbonate for deprotonation, and acids like hydrochloric acid for protonation. Reaction conditions often involve temperatures ranging from room temperature to 150°C and pressures up to 10 atm .
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2H-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It often acts by inhibiting enzyme activity or blocking receptor sites, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)H-imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrimidine
- Imidazo[1,2-a]pyridine derivatives
Uniqueness
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2H-1,3-benzodioxole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O3/c22-15-7-4-13(5-8-15)19-20(25-10-2-1-3-18(25)23-19)24-21(26)14-6-9-16-17(11-14)28-12-27-16/h1-11H,12H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWZZARSKVFVGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(N=C4N3C=CC=C4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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